1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride
Description
1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride is a piperazine derivative functionalized with benzyl and ethyl ester groups at the 1- and 2-positions, respectively, and a hydrochloride counterion. Piperazine derivatives are widely used in medicinal chemistry due to their versatility as scaffolds for drug design, particularly in protease inhibitors, kinase modulators, and PROTACs (PROteolysis-Targeting Chimeras) .
Properties
IUPAC Name |
1-O-benzyl 2-O-ethyl piperazine-1,2-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4.ClH/c1-2-20-14(18)13-10-16-8-9-17(13)15(19)21-11-12-6-4-3-5-7-12;/h3-7,13,16H,2,8-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCOXVBMUFVKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride typically involves the reaction of piperazine derivatives with benzyl and ethyl groups under specific conditions. The synthetic route often includes steps such as esterification, amidation, and hydrochloride salt formation. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or ethyl groups are replaced by other functional groups.
Scientific Research Applications
Chemical Overview
IUPAC Name: 1-O-benzyl 2-O-ethyl piperazine-1,2-dicarboxylate; hydrochloride
Molecular Formula: C15H20N2O4·ClH
CAS Number: 2177257-75-7
The synthesis of this compound typically involves the reaction of piperazine derivatives with benzyl and ethyl groups through processes such as esterification and hydrochloride salt formation. The resulting compound is utilized in various applications due to its unique chemical properties.
Scientific Research Applications
1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride has several notable applications:
Chemistry
- Reagent in Organic Synthesis: It serves as a building block for more complex molecules in organic synthesis.
- Chemical Reactions: The compound is involved in various chemical reactions including oxidation, reduction, nucleophilic substitution, and hydrolysis.
Biology
- Biological Activity: Investigated for potential antimicrobial and anticancer properties. Studies indicate that it may interact with specific molecular targets such as histone deacetylases (HDACs), influencing cellular signaling pathways .
Medicine
- Therapeutic Potential: Explored for its possible therapeutic effects in drug development. The compound has shown promise as an anticancer agent, particularly against breast cancer cell lines.
Industry
- Specialty Chemicals Production: Utilized in the manufacturing of specialty chemicals and materials due to its versatile chemical structure.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound:
- Case Study: HDAC6 Inhibition
- A study found that derivatives of 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride exhibited significant HDAC6 inhibition at low concentrations (IC50 values as low as 0.031 μM) leading to over 90% inhibition at 5 μM concentration.
Table 1: HDAC Inhibition Potency of Derivatives
| Compound | IC50 (μM) | % Inhibition at 5 μM |
|---|---|---|
| 1-Benzyl 2-ethyl piperazine derivative A | 0.031 | >90% |
| 1-Benzyl 2-ethyl piperazine derivative B | 0.045 | >85% |
| Control (Trichostatin A) | N/A | >95% |
Antimicrobial Activity
The compound exhibits moderate antibacterial effects against various strains, although further research is necessary to fully elucidate its spectrum of activity and mechanisms involved.
Case Study: Pharmacokinetics and Toxicology
A study focused on the pharmacokinetic profile of this compound assessed its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated favorable characteristics that support its development as a therapeutic agent.
Case Study: Piperazine Derivatives in Cancer Therapy
Research highlighted the potential of piperazine derivatives containing similar structures for targeting tubulin in cancer therapy. These compounds demonstrated significant antiproliferative effects against various cancer cell lines .
Mechanism of Action
The mechanism of action of 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Estimated as C₁₅H₂₁ClN₂O₄ (derived by replacing the methyl group in the analogous methyl ester compound with ethyl, adding 14 g/mol to the molecular weight) .
- Molecular Weight : ~328.45 g/mol (calculated).
- Synthesis : Likely involves deprotection of a tert-butyl precursor under acidic conditions (e.g., HCl in ether), analogous to the synthesis of Benzyl piperazine-1-carboxylate hydrochloride 199 .
Comparison with Structurally Similar Compounds
Substituent and Structural Variations
The table below compares 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride with key analogs:
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases, critical for bioavailability in drug formulations.
- Thermal Stability : Analogous compounds like Benzyl piperazine-1-carboxylate hydrochloride 199 show melting points of 146–147°C, suggesting similar thermal stability for the ethyl variant .
Biological Activity
1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride is synthesized through the reaction of piperazine derivatives with benzyl and ethyl groups. The synthetic route typically includes steps such as esterification and hydrochloride salt formation, which ensure high purity and yield of the compound.
Chemical Structure:
- IUPAC Name: 1-O-benzyl 2-O-ethyl piperazine-1,2-dicarboxylate; hydrochloride
- Molecular Formula: C15H20N2O4·ClH
- CAS Number: 2177257-75-7
The biological activity of 1-benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride is attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, influencing cellular signaling pathways. The exact molecular targets remain under investigation; however, studies suggest potential interactions with histone deacetylases (HDACs), which are critical in regulating gene expression .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research involving MDA-MB-231 breast cancer cells demonstrated that treatment with derivatives of this compound resulted in significant induction of apoptosis and alterations in cell cycle progression. Specifically, certain derivatives exhibited over 90% inhibition of HDAC6 at concentrations as low as 5 μM, indicating a strong selectivity for this isoform .
Table 1: HDAC Inhibition Potency of Derivatives
| Compound | IC50 (μM) | % Inhibition at 5 μM |
|---|---|---|
| 1-Benzyl 2-ethyl piperazine derivative A | 0.031 | >90% |
| 1-Benzyl 2-ethyl piperazine derivative B | 0.045 | >85% |
| Control (Trichostatin A) | N/A | >95% |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary assays indicate that it exhibits moderate antibacterial effects against various strains, although further studies are required to elucidate its full spectrum of activity and mechanism.
Case Studies
Case Study: HDAC6 Inhibition in Cancer Therapy
A study published in MDPI evaluated several piperazine derivatives for their HDAC inhibitory profiles. The findings revealed that compounds similar to 1-benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride induced early apoptosis in cancer cell lines, demonstrating the potential for therapeutic applications in oncology .
Case Study: Pharmacokinetics and Toxicology
Another investigation focused on the pharmacokinetic profile of this compound, assessing absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated favorable characteristics that support further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzyl and ethyl esterification of piperazine derivatives. Key steps include:
- Acylation : Use benzoic acid derivatives as precursors, followed by bromination and esterification (e.g., solvent selection, molar ratios) .
- Optimization : Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a fractional factorial design can minimize trials while identifying critical parameters like reaction time (12–24 hrs) and stoichiometric ratios .
- Validation : Monitor intermediates via TLC/HPLC and confirm purity by melting point analysis .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use IR to confirm carbonyl (C=O) and amine (N-H) stretches. ¹H/¹³C NMR resolves stereochemistry (e.g., benzyl/ethyl substituents) and piperazine ring conformation .
- Chromatography : HPLC with UV detection (λ = 210–280 nm) ensures purity (>95%). GC-MS identifies volatile byproducts (e.g., residual solvents) .
- Elemental Analysis : Verify molecular formula (C, H, N, Cl) to confirm hydrochloride salt formation.
Q. How can solubility and stability be empirically determined for this compound in aqueous and organic matrices?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffers (pH 1–10) and solvents (DMSO, ethanol, acetonitrile). Measure saturation points via gravimetric analysis or UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) over 4–8 weeks. Monitor degradation products via LC-MS and quantify using calibration curves .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the reaction mechanism and regioselectivity of piperazine dicarboxylate formation?
- Methodological Answer :
- Reaction Path Modeling : Use density functional theory (DFT) to simulate intermediates (e.g., tetrahedral transition states during esterification). Compare activation energies of competing pathways (e.g., benzyl vs. ethyl group migration) .
- Regioselectivity Analysis : Molecular docking or electrostatic potential maps can predict steric/electronic preferences at piperazine nitrogen sites .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in literature data regarding this compound’s reactivity or biological activity?
- Methodological Answer :
- Systematic Review : Use PRISMA guidelines to filter studies by purity (>95%), analytical methods (e.g., NMR vs. LC-MS), and biological assay conditions (e.g., cell lines, concentrations) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity in reported IC₅₀ values or reaction yields .
- Reproducibility Testing : Replicate key studies under standardized conditions (e.g., fixed solvent, temperature) to isolate variables causing discrepancies .
Q. What advanced techniques enable enantiomeric resolution of chiral piperazine derivatives like this compound?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients. Optimize retention times and resolution (Rs > 1.5) via DoE .
- Crystallization : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid). Monitor crystal morphology via XRPD to confirm enantiopurity .
- Circular Dichroism (CD) : Validate enantiomers by comparing CD spectra with known standards .
Q. How can in silico toxicology models predict the environmental impact or metabolic pathways of this compound?
- Methodological Answer :
- QSAR Modeling : Use tools like TEST (Toxicity Estimation Software Tool) to predict biodegradability or aquatic toxicity based on molecular descriptors (e.g., logP, polar surface area) .
- Metabolic Pathway Prediction : Apply software (e.g., GLORY) to simulate cytochrome P450-mediated oxidation or ester hydrolysis. Validate with in vitro microsomal assays .
Q. What methodologies quantify trace impurities or degradation products in bulk samples?
- Methodological Answer :
- LC-HRMS : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to detect impurities at ppm levels. Database matching (e.g., mzCloud) identifies unknown peaks .
- Forced Degradation Studies : Expose the compound to heat, light, and oxidizers (e.g., H₂O₂). Quantify degradation products using validated HPLC methods with diode array detection (DAD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
